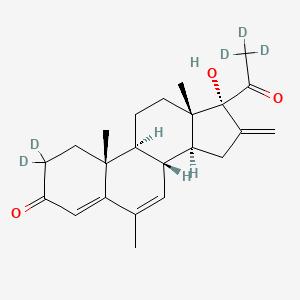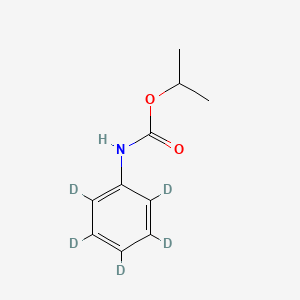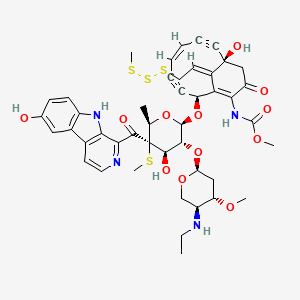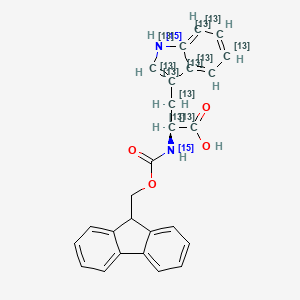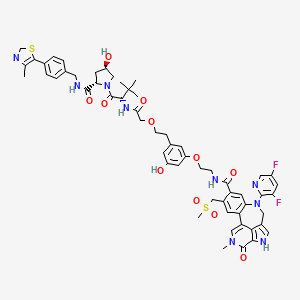
PROTAC BRD4 Degrader-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 Degrader-14 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of small molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic intervention in various diseases, particularly cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-14 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of ligands for both BRD4 and an E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker, which is designed to maintain the appropriate spatial orientation for effective protein degradation.
Final Assembly: The final PROTAC molecule is assembled by linking the BRD4 ligand to the E3 ligase ligand through the linker.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC BRD4 Degrader-14 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines are used for substitution reactions.
Major Products
The major products formed from these reactions include modified ligands with enhanced binding properties, which are then incorporated into the final PROTAC molecule .
Aplicaciones Científicas De Investigación
PROTAC BRD4 Degrader-14 has a wide range of scientific research applications:
Mecanismo De Acción
PROTAC BRD4 Degrader-14 exerts its effects by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in transcription regulation, leading to the inhibition of cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
ARV-825: Another BRD4-targeting PROTAC that has shown efficacy in preclinical models of cancer.
dBET6: A potent BRD4 degrader with demonstrated activity in various cancer cell lines.
ZXH-3-26: A BRD4-targeting PROTAC used in research to study liquid-liquid phase separation.
Uniqueness
PROTAC BRD4 Degrader-14 is unique due to its high specificity and potency in degrading BRD4. It has been optimized for better pharmacokinetic properties and reduced off-target effects compared to other BRD4 degraders .
Propiedades
Fórmula molecular |
C57H61F2N9O11S2 |
|---|---|
Peso molecular |
1150.3 g/mol |
Nombre IUPAC |
8-(3,5-difluoropyridin-2-yl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |
Clave InChI |
JQHNOZDZLLPAJF-RVLLIKLQSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


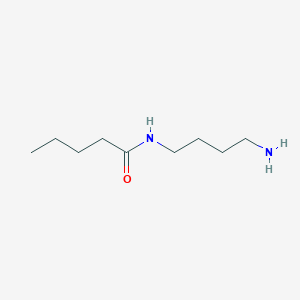
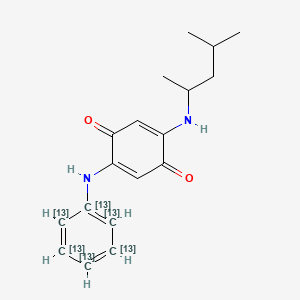
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)

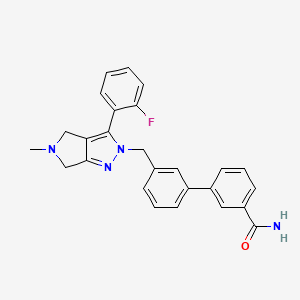
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)


